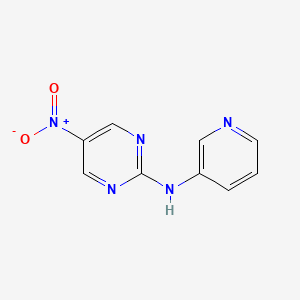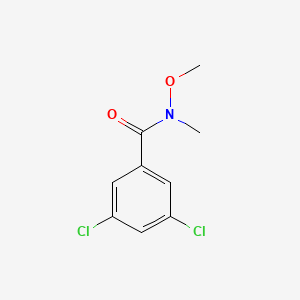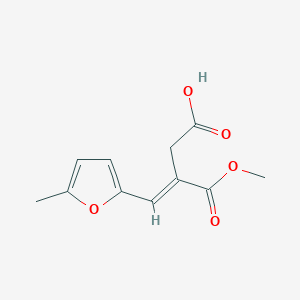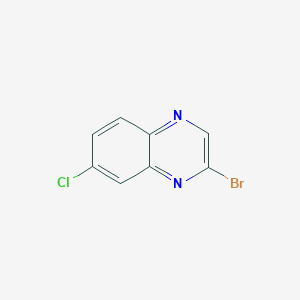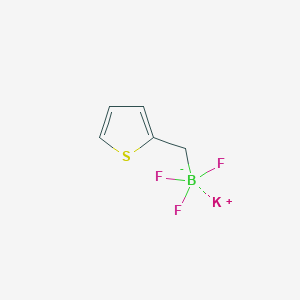
Kaliumtrifluoro(thiophen-2-ylmethyl)borat
Übersicht
Beschreibung
Potassium trifluoro[(thien-2-yl)methyl]borate is a chemical compound with the molecular formula C5H5BF3KS . It has a molecular weight of 204.07 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string of Potassium trifluoro[(thien-2-yl)methyl]borate is InChI=1S/C5H5BF3S.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3H,4H2;/q-1;+1 . This provides a standardized way to encode the compound’s molecular structure. Unfortunately, the 3D structure generation is disallowed due to unsupported elements, mixtures, or salts .
Chemical Reactions Analysis
Potassium trifluoroborate salts, which Potassium trifluoro[(thien-2-yl)methyl]borate is a type of, are known to be used as reagents in various chemical reactions. For instance, they are used as vinylating agents in the presence of palladium catalysts . They can be utilized in coupling reactions under relatively mild conditions .
Physical And Chemical Properties Analysis
Potassium trifluoro[(thien-2-yl)methyl]borate has a molecular weight of 204.07 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 203.9794175 g/mol . The topological polar surface area is 28.2 Ų . It has a heavy atom count of 11 .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Kaliumtrifluoro(thiophen-2-ylmethyl)borat kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden. Dies ist eine Art chemischer Reaktion, die zur Synthese von Polyolefinen, Styrolen und Biphenylen verwendet wird, die in der Pharmazie und der organischen Elektronik wichtig sind .
Polymerisationsreaktionen
Diese Verbindung kann auch in Polymerisationsreaktionen verwendet werden, um neue Arten von Polymeren mit potenziellen Anwendungen in der Materialwissenschaft zu erzeugen .
Synthese von photonischen Kristallen
Eine weitere Anwendung könnte in der Synthese von photonischen Kristallen liegen. Dies sind optische Materialien, die den Lichtfluss steuern können und Anwendungen in der Telekommunikation und im Computing haben .
Farbstoff-sensibilisierte Solarzellen
This compound könnte an der Synthese von Sensibilisatoren für Farbstoff-sensibilisierte Solarzellen beteiligt sein, die aufgrund ihrer niedrigen Kosten und einfachen Herstellung eine vielversprechende Art von Solarzellen darstellen .
Mannich-Reaktion
Die Verbindung könnte in einer Mannich-Reaktion verwendet werden, bei der es sich um eine Art organischer Reaktion handelt, die zur Synthese von β-Aminocarbonylverbindungen verwendet wird. Diese Verbindungen haben Anwendungen in der Pharmazie und in der Agrochemie .
Hydroaminierungsreaktionen
Schließlich kann es in Hydroaminierungsreaktionen verwendet werden, die dazu dienen, eine Aminogruppe in eine organische Verbindung einzuführen. Dies ist nützlich bei der Synthese verschiedener organischer Produkte, einschließlich Pharmazeutika .
Safety and Hazards
When handling Potassium trifluoro[(thien-2-yl)methyl]borate, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains . Discharge into the environment must be avoided .
Eigenschaften
IUPAC Name |
potassium;trifluoro(thiophen-2-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVXPIJXQWYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CS1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733810 | |
| Record name | Potassium trifluoro[(thiophen-2-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888711-49-7 | |
| Record name | Borate(1-), trifluoro(2-thienylmethyl)-, potassium, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888711-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[(thiophen-2-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



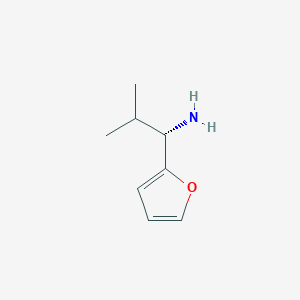


![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)




